![molecular formula C12H16N2O4S B180055 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine CAS No. 18543-01-6](/img/structure/B180055.png)
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine, also known as MSNP, is a chemical compound that has gained significant attention in the field of scientific research. The compound has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mecanismo De Acción
The mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine is not fully understood. However, studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are involved in inflammation and oxidative stress, and their inhibition by 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine may contribute to its neuroprotective and anti-cancer effects.
Efectos Bioquímicos Y Fisiológicos
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been found to have various biochemical and physiological effects. In vitro studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can induce apoptosis in cancer cells, inhibit the activity of COX-2 and iNOS, and protect neurons from oxidative stress and inflammation. In vivo studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can reduce tumor growth in mice and improve cognitive function in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine is its potential as a multi-targeted agent. Its ability to inhibit the activity of multiple enzymes involved in inflammation and oxidative stress makes it a promising candidate for the development of new therapies for various diseases. However, one limitation of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine. One direction is the development of new 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine derivatives with improved solubility and bioavailability. Another direction is the study of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine in combination with other drugs or therapies to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine involves the reaction of 4-nitrobenzaldehyde with piperidine in the presence of methylsulfonyl chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The yield of the reaction is approximately 50%.
Aplicaciones Científicas De Investigación
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been found to have potential applications in various fields of scientific research. In medicinal chemistry, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been studied for its potential as an anti-cancer agent. Studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can induce apoptosis in cancer cells, making it a promising candidate for the development of new cancer therapies.
In neuroscience, 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine has been studied for its potential as a neuroprotective agent. Studies have shown that 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine can protect neurons from oxidative stress and inflammation, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
18543-01-6 |
|---|---|
Nombre del producto |
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine |
Fórmula molecular |
C12H16N2O4S |
Peso molecular |
284.33 g/mol |
Nombre IUPAC |
1-(4-methylsulfonyl-2-nitrophenyl)piperidine |
InChI |
InChI=1S/C12H16N2O4S/c1-19(17,18)10-5-6-11(12(9-10)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 |
Clave InChI |
WCSXXCGVKGPQHP-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCCC2)[N+](=O)[O-] |
Otros números CAS |
18543-01-6 |
Sinónimos |
1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



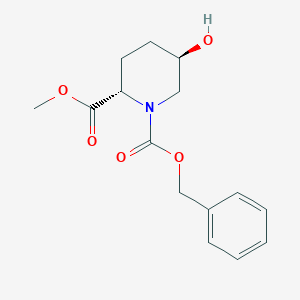
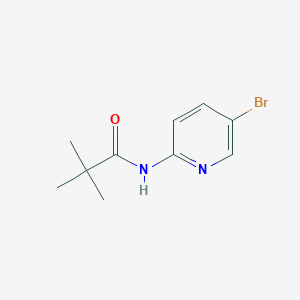
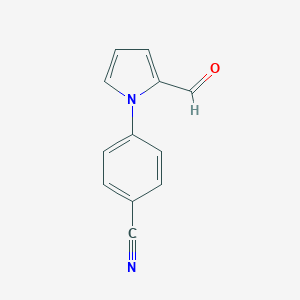
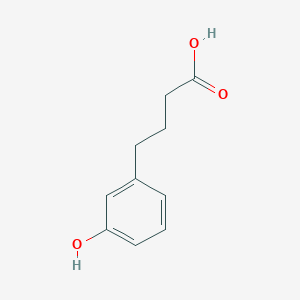
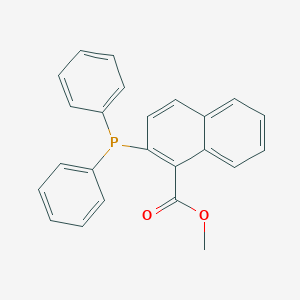
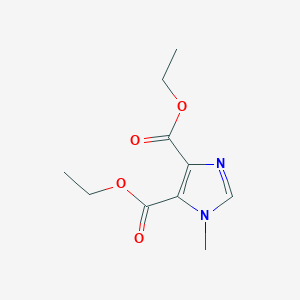

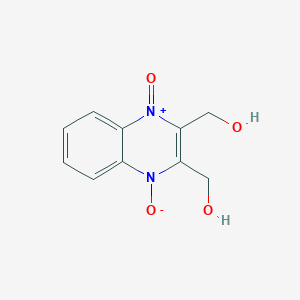
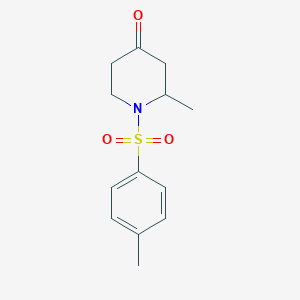
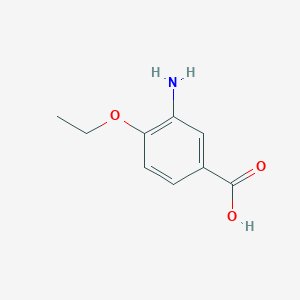
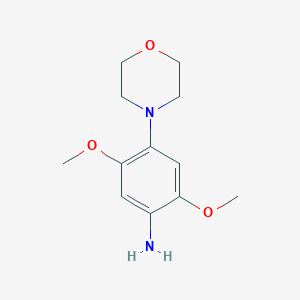
![8-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B179999.png)
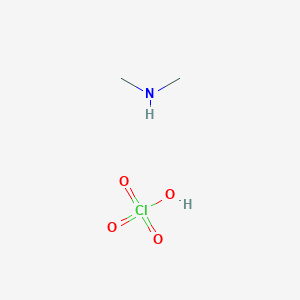
![3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B180003.png)